molecular formula C11H20O4 B562581 Diethyl 2-(n-Butyl-d9)malonate CAS No. 1189865-34-6

Diethyl 2-(n-Butyl-d9)malonate

Cat. No. B562581
M. Wt: 225.332
InChI Key: RPNFNBGRHCUORR-GQWSVURBSA-N
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Description

Diethyl 2-(n-Butyl-d9)malonate is a chemical compound with the molecular formula C11H20O4 . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .


Synthesis Analysis

Diethyl malonate (DEM) undergoes alkylation by ethyliodide, which is used to study the phase transfer catalysis (PTC) technique . Substituted diethyl malonate was synthesized by radical and nucleophilic substitution reaction of malonic esters using 3,5-di-t-butyl-4-hydroxy toluene and diethyl 2-phenylmalonates as raw material .


Molecular Structure Analysis

The molecular weight of Diethyl 2-(n-Butyl-d9)malonate is 216.2741 . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-4-7-8-9 (10 (12)14-5-2)11 (13)15-6-3/h9H,4-8H2,1-3H3 .


Chemical Reactions Analysis

Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of acid catalyst .


Physical And Chemical Properties Analysis

Diethyl 2-(n-Butyl-d9)malonate has a density of 1.0±0.1 g/cm3, a boiling point of 237.5±0.0 °C at 760 mmHg, and a flash point of 93.9±0.0 °C . It has a molar refractivity of 56.5±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 217.5±3.0 cm3 .

Scientific Research Applications

Catalysis and Phase-transfer Reactions

Malonates have been utilized in catalyzed reactions, such as the butylation of diethyl malonate using phase-transfer catalysts under microwave irradiation conditions. This process is efficient, providing high yield and selectivity, highlighting malonates' role in synthetic organic chemistry for creating various compounds efficiently (Huo Cailing, 2006).

Oxidation and Ligating Abilities

Oxidation studies of diethyl malonate (DEM) have shown its capacity to generate multiple degradation products useful in ligating with metals such as chromium. This demonstrates malonates' flexibility in forming complexes with metals, useful in various chemical and material science applications (Sangita D. Katre & Ey, 2013).

Electrophilic Amination

Malonates serve as substrates for electrophilic amination reactions with Grignard reagents, showcasing their utility in synthesizing nitrogen-containing compounds. Such reactions are pivotal in producing primary amines and anisidines, which are valuable in pharmaceutical and synthetic chemistry (Y. Niwa, K. Takayama, & M. Shimizu, 2002).

Material Science and MOCVD

In material science, malonates have been explored as precursors for metal-organic chemical vapor deposition (MOCVD), particularly for depositing thin films of HfO2 and ZrO2. This application underlines the significance of malonates in advanced materials manufacturing, offering a method to create high-quality thin films for electronics and other industries (R. Pothiraja et al., 2009).

Synthetic Organic Chemistry

Malonates are involved in Knoevenagel condensation reactions as demonstrated by their use with aldehydes and ketones to form condensation products. This reactivity showcases malonates' role in building complex organic molecules, an essential process in organic synthesis and drug development (B. Ranu & R. Jana, 2006).

Safety And Hazards

Diethyl malonate is classified as a combustible liquid and causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or alcohol-resistant foam for extinction .

Future Directions

Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . It is also used to study the phase transfer catalysis (PTC) technique . Future research could explore more applications of Diethyl 2-(n-Butyl-d9)malonate in the field of medicine and chemistry.

properties

IUPAC Name

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFNBGRHCUORR-GQWSVURBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661920
Record name Diethyl (~2~H_9_)butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(n-Butyl-d9)malonate

CAS RN

1189865-34-6
Record name Diethyl (~2~H_9_)butylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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